Cas no 1261879-63-3 (2,4-Bis(trifluoromethyl)-4'-(trifluoromethoxy)biphenyl)

2,4-Bis(trifluoromethyl)-4'-(trifluoromethoxy)biphenyl 化学的及び物理的性質
名前と識別子
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- 2,4-Bis(trifluoromethyl)-4'-(trifluoromethoxy)biphenyl
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- インチ: 1S/C15H7F9O/c16-13(17,18)9-3-6-11(12(7-9)14(19,20)21)8-1-4-10(5-2-8)25-15(22,23)24/h1-7H
- InChIKey: MHMIEPUWPGGKAM-UHFFFAOYSA-N
- SMILES: FC(C1C=C(C(F)(F)F)C=CC=1C1C=CC(=CC=1)OC(F)(F)F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 10
- 重原子数量: 25
- 回転可能化学結合数: 2
- 複雑さ: 432
- XLogP3: 6.5
- トポロジー分子極性表面積: 9.2
2,4-Bis(trifluoromethyl)-4'-(trifluoromethoxy)biphenyl Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A011011989-250mg |
2,4-Bis(trifluoromethyl)-4'-(trifluoromethoxy)biphenyl |
1261879-63-3 | 97% | 250mg |
504.00 USD | 2021-07-04 | |
Alichem | A011011989-500mg |
2,4-Bis(trifluoromethyl)-4'-(trifluoromethoxy)biphenyl |
1261879-63-3 | 97% | 500mg |
839.45 USD | 2021-07-04 | |
Alichem | A011011989-1g |
2,4-Bis(trifluoromethyl)-4'-(trifluoromethoxy)biphenyl |
1261879-63-3 | 97% | 1g |
1,564.50 USD | 2021-07-04 |
2,4-Bis(trifluoromethyl)-4'-(trifluoromethoxy)biphenyl 関連文献
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
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Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
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Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574
2,4-Bis(trifluoromethyl)-4'-(trifluoromethoxy)biphenylに関する追加情報
Professional Introduction to Compound with CAS No. 1261879-63-3 and Product Name: 2,4-Bis(trifluoromethyl)-4'-(trifluoromethoxy)biphenyl
2,4-Bis(trifluoromethyl)-4'-(trifluoromethoxy)biphenyl, identified by the Chemical Abstracts Service Number (CAS No.) 1261879-63-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and materials science. This biphenyl derivative features a unique structural configuration, incorporating two trifluoromethyl groups at the 2 and 4 positions of the biphenyl core, and a trifluoromethoxy group at the 4' position. The presence of these fluorinated substituents imparts distinct electronic and steric properties to the molecule, making it a promising candidate for various applications, particularly in the development of advanced materials and bioactive compounds.
The compound's molecular structure, characterized by its aromatic biphenyl backbone and fluorinated side chains, contributes to its remarkable stability and reactivity. The trifluoromethyl groups enhance the lipophilicity of the molecule, while the trifluoromethoxy group introduces both electronic and steric effects that can influence its interactions with biological targets. Such structural features are particularly valuable in medicinal chemistry, where modulating physicochemical properties is crucial for optimizing drug-like characteristics.
In recent years, there has been growing interest in fluorinated aromatic compounds due to their enhanced metabolic stability, improved bioavailability, and increased binding affinity to biological receptors. 2,4-Bis(trifluoromethyl)-4'-(trifluoromethoxy)biphenyl exemplifies this trend, as it combines multiple fluorinated moieties that can synergistically enhance its pharmacological profile. Studies have demonstrated that biphenyl derivatives with similar structural motifs exhibit potential in inhibiting various enzymes and receptors involved in cancer progression, inflammation, and other diseases.
One of the most compelling aspects of this compound is its versatility in chemical modification. The presence of both trifluoromethyl and trifluoromethoxy groups provides multiple sites for further functionalization, allowing researchers to tailor its properties for specific applications. For instance, these groups can be used as anchors for linking other pharmacophores or as platforms for developing novel heterocyclic compounds. This flexibility makes 2,4-Bis(trifluoromethyl)-4'-(trifluoromethoxy)biphenyl a valuable building block in synthetic chemistry.
The compound's potential applications extend beyond pharmaceuticals into the realm of advanced materials. Fluorinated aromatic compounds are known for their excellent thermal stability and chemical resistance, making them suitable for use in high-performance polymers, liquid crystals, and organic electronic devices. The specific arrangement of fluorine atoms in 2,4-Bis(trifluoromethyl)-4'-(trifluoromethoxy)biphenyl could contribute to unique material properties such as enhanced charge transport or improved optical characteristics.
Recent research has also explored the use of this compound in agrochemicals. The lipophilic nature of fluorinated biphenyls makes them effective at penetrating plant cell membranes, potentially leading to novel herbicides or pesticides with improved efficacy and environmental compatibility. Additionally, the stability conferred by the trifluoromethyl groups could reduce degradation rates, extending the activity of agrochemical formulations.
The synthesis of 2,4-Bis(trifluoromethyl)-4'-(trifluoromethoxy)biphenyl presents both challenges and opportunities for synthetic chemists. While traditional methods involving halogenation followed by cross-coupling reactions are well-established for constructing biphenyl derivatives, incorporating multiple fluorinated groups requires careful optimization to ensure high yields and purity. Advances in catalytic systems have made it possible to achieve selective fluorination at specific positions on the biphenyl core, enabling more efficient synthesis routes.
From a computational chemistry perspective, understanding the electronic structure of this compound is crucial for predicting its reactivity and interactions with biological targets. Density functional theory (DFT) calculations have shown that the presence of electron-withdrawing trifluoromethyl groups increases the electrophilicity of certain positions on the biphenyl ring, while the electron-donating trifluoromethoxy group can stabilize negative charges elsewhere. These insights help guide experimental design by identifying potential reactive sites or binding pockets.
The pharmacological evaluation of 2,4-Bis(trifluoromethyl)-4'-(trifluoromethoxy)biphenyl has revealed several promising leads. In vitro studies indicate that this compound exhibits inhibitory activity against enzymes such as cyclooxygenase-2 (COX-2), which is implicated in pain and inflammation pathways. Additionally, preliminary data suggest that it may interact with kinase receptors involved in cancer signaling pathways. These findings underscore its potential as a lead compound for further drug development efforts.
One notable feature of this compound is its ability to modulate protein-protein interactions (PPIs), which are critical targets for many therapeutic interventions but have proven challenging to address with traditional small-molecule drugs. The spatial arrangement of fluorine atoms can disrupt hydrophobic interactions or alter electrostatic potentials at binding interfaces, potentially disrupting harmful protein complexes without affecting other biological processes.
The environmental impact of using fluorinated compounds must also be considered when evaluating their applications. While these compounds offer numerous advantages in terms of stability and efficacy, their persistence in ecosystems raises concerns about long-term ecological safety. However, advancements in green chemistry have led to more sustainable synthetic methods that minimize waste generation or hazardous byproducts during production.
In conclusion,2,4-Bis(trifluoromethyl)-4'-(trifluoromethoxy)biphenyl (CAS No. 1261879-63-3) represents a fascinating example of how structural modifications can enhance molecular properties for diverse applications across pharmaceuticals, advanced materials, agrochemicals,and beyond. Its unique combination of electronic features, steric effects,and synthetic accessibility makes it an invaluable tool for researchers seeking innovative solutions to complex scientific challenges.
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